molecular formula C19H20N4O2 B8295509 5-(5-amino-6-(benzyloxy)pyrazin-2-yl)-1-isopropylpyridin-2(1H)-one

5-(5-amino-6-(benzyloxy)pyrazin-2-yl)-1-isopropylpyridin-2(1H)-one

Cat. No. B8295509
M. Wt: 336.4 g/mol
InChI Key: XYVUPSLSRUVDKQ-UHFFFAOYSA-N
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Patent
US09062008B2

Procedure details

3-(benzyloxy)-5-bromopyrazin-2-amine (100 mg, 0.358 mmol) was dissolved in acetonitrile (4 mL). Aqueous Na2CO3 solution (462.3 μL of 2 M, 0.9247 mmol), 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one (146.0 mg, 0.5548 mmol) and cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; dichloromethane; dichloropalladium; iron (75.33 mg, 0.09247 mmol) was added and the reaction mixture was heated for 30 minutes at 100° C. under microwave conditions. The reaction mixture was concentrated in vacuo and the residue was partitioned between DCM and water. The layers were separated and the aqueous further extracted with DCM. The combined organic extract was dried (MgSO4), filtered and concentrated in vacuo. This material was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 μM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were collected, and freeze-dried to give the title compound (16 mg, 6.13% Yield). H1 NMR (400.0 MHz, DMSO) δ 1.35 (d, J=6.8 Hz, 6H), 5.10 (m, J=6.8 Hz, 1H), 5.53 (s, 2H), 6.46 (d, J=9.5 Hz, 1H), 7.32 (m, J=7.3 Hz, 1H), 7.38-7.41 (m, 2H), 7.54 (d, J=7.2 Hz, 2H), 7.95 (dd, J=2.5, 9.5 Hz, 1H), 7.98 (s, 1H) and 8.06 (d, J=2.5 Hz, 1H). MS (ES+) 337.0
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
462.3 μL
Type
reactant
Reaction Step Two
Quantity
146 mg
Type
reactant
Reaction Step Three
Name
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
dichloropalladium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
75.33 mg
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
6.13%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([NH2:16])=[N:11][CH:12]=[C:13](Br)[N:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].[CH:23]([N:26]1[CH:31]=[C:30](B2OC(C)(C)C(C)(C)O2)[CH:29]=[CH:28][C:27]1=[O:41])([CH3:25])[CH3:24].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CCC=1>C(#N)C.Cl[Pd]Cl.[Fe].ClCCl>[NH2:16][C:10]1[N:11]=[CH:12][C:13]([C:30]2[CH:29]=[CH:28][C:27](=[O:41])[N:26]([CH:23]([CH3:25])[CH3:24])[CH:31]=2)=[N:14][C:9]=1[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=C(N1)Br)N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
462.3 μL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
146 mg
Type
reactant
Smiles
C(C)(C)N1C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)=O
Step Four
Name
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
dichloropalladium
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl
Step Six
Name
Quantity
75.33 mg
Type
catalyst
Smiles
[Fe]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous further extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This material was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 μM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]
Duration
16 min
CUSTOM
Type
CUSTOM
Details
The fractions were collected
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC(=NC1OCC1=CC=CC=C1)C=1C=CC(N(C1)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 6.13%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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